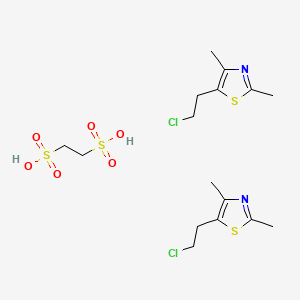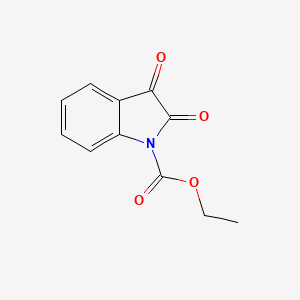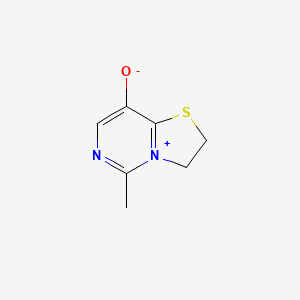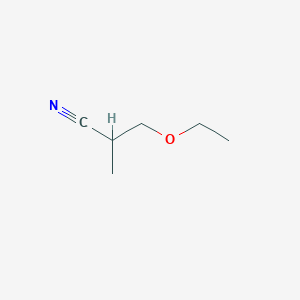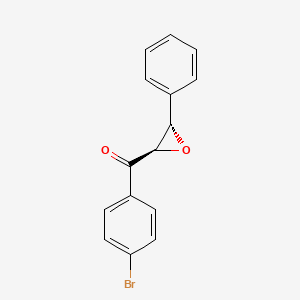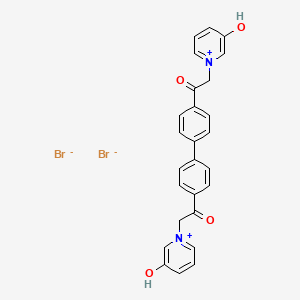
1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) is a chemical compound with the molecular formula C28H26Br2N4O2 It is known for its unique structure, which includes two pyridinium rings connected by a biphenyl group through carbonylmethylene linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) typically involves the reaction of 4,4’-biphenylenebis(carbonylmethylene) with 3-hydroxypyridine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4’-Biphenylenebis(carbonylmethylene) and 3-hydroxypyridine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS).
Temperature and Time: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, iodide, hydroxide ions.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted nucleophiles.
科学研究应用
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
1,1’-(1,4-Phenylenebis(methylene))bis(1-pyridinium) Dibromide: Another related compound with variations in the biphenyl linkage and pyridinium rings.
The uniqueness of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity.
属性
CAS 编号 |
24570-44-3 |
|---|---|
分子式 |
C26H22Br2N2O4 |
分子量 |
586.3 g/mol |
IUPAC 名称 |
2-(3-hydroxypyridin-1-ium-1-yl)-1-[4-[4-[2-(3-hydroxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N2O4.2BrH/c29-23-3-1-13-27(15-23)17-25(31)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-28-14-2-4-24(30)16-28;;/h1-16H,17-18H2;2*1H |
InChI 键 |
VCKOQDOTPSVUIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)O)O.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


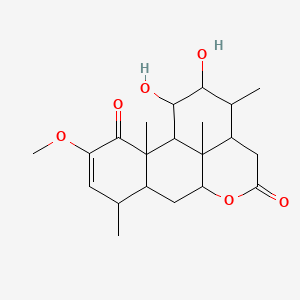
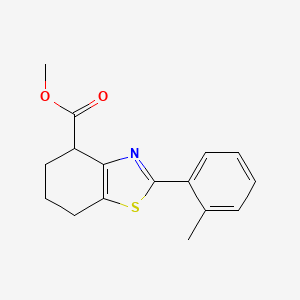
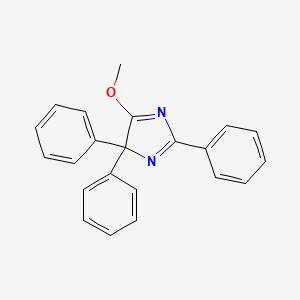
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
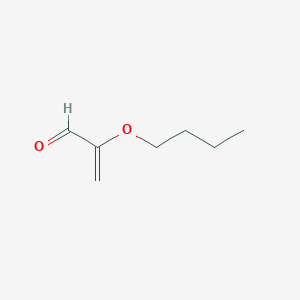
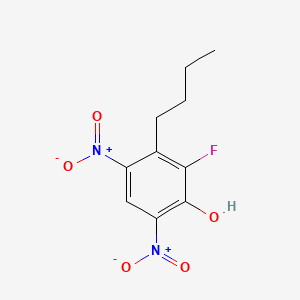
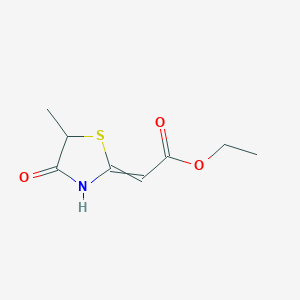

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
